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Compound of Interest

5-Bromobenzo[d]isoxazol-3(2H)-
Compound Name:

one
CAS No.: 65685-50-9
Cat. No.: B1335019

Get Quote

& J

5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) is not merely a catalogue
intermediate; it is a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its
structural utility lies in its dual-functionality: the 1,2-benzisoxazole core serves as a bioisostere
for indoles and quinolinones (common in antipsychotics and anticonvulsants), while the 5-
bromo substituent provides an orthogonal reactive handle for late-stage diversification via
Palladium-catalyzed cross-coupling.[1][2]

This guide moves beyond basic properties to operationalize CAS 65685-50-9 as a linchpin in
the synthesis of Zonisamide analogs (CNS) and BRD4 inhibitors (Epigenetics).[1][2][3]

Table 1: Physicochemical Profile
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Property

Specification

Relevance to Protocol

IUPAC Name

5-bromo-1,2-benzoxazol-
3(2H)-one

Official nomenclature for

regulatory filing.[1][2][4]

Molecular Formula

C7H4BrNO2

MW: 213.01 g/mol .[3]

Appearance

Off-white to pale yellow solid

Color changes indicate

oxidation or ring opening.[1][3]

Melting Point

224-227 °C

High thermal stability allows for

elevated reaction temps.[3]

Solubility

DMSO, DMF, hot MeCN

Poor water solubility requires
polar organic solvents for

reactions.[2][3]

pKa (NH)

~6.5-7.5 (Predicted)

The lactam NH is acidic
enough for mild base
deprotonation (ngcontent-ng-
€1989010908="" _nghost-ng-
c3017681703="" class="inline

ng-star-inserted">

)[3]

Synthesis & Manufacturing Controls

To ensure high purity (>98%) for biological screening, a robust synthesis route avoids the

formation of the thermodynamic byproduct (the open-ring salicylate).[2][3] The preferred

industrial route utilizes 1,1'-Carbonyldiimidazole (CDI) mediated cyclization of

salicylhnydroxamic acids, which offers milder conditions than traditional thionyl chloride

methods.[2][3]

Optimized Synthetic Protocol

e Activation: React 5-bromo-2-hydroxybenzoic acid with CDI in anhydrous THF to form the

acyl imidazole intermediate.

e Hydroxamination: Treat in situ with hydroxylamine hydrochloride (
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) and a base (
)[3]

e Cyclization: The resulting hydroxamic acid undergoes intramolecular cyclization under reflux
or with a dehydration agent (e.g., Burgess reagent or simple thermal dehydration) to close
the isoxazole ring.[3]

Critical Process Parameter (CPP): Moisture control is vital during the CDI step.[2][3] Water
hydrolyzes the acyl imidazole, reverting it to the starting acid.[3]

CDI, THF T— NH20H-HCI, Et3N — " Cyclodehydration
g o - N 0°C to RT, 2h Acyl Imidazole RT, 4h ». | Salicylhydroxamic Aci Reflux or Burgess Rgt CAS 65685-50-9
Sl 2yl e A Intermediate = Derivative (5-Bromobenzo[d]isoxazol-3-one)

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway emphasizing the critical cyclodehydration step to form
the benzisoxazole core.[3]

Medicinal Chemistry Applications: The "Divergent”
Strategy

The value of CAS 65685-50-9 lies in its ability to undergo divergent synthesis.[1][3]
Researchers can selectively functionalize the Nitrogen (N-alkylation) or the Carbon-5 (C-C
coupling) to access distinct chemical spaces.[1][2][3]

A. CNS Target: Zonisamide Analogs

The benzisoxazole ring is the pharmacophore of Zonisamide (antiepileptic).[3]
e Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.[1]

¢ Modification: The 5-bromo position allows for the introduction of lipophilic aryl groups to
improve blood-brain barrier (BBB) penetration or selectivity against specific channel
isoforms.[1][3]

B. Epigenetic Target: BRD4 Inhibitors
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Recent screens identify benzisoxazoles as acetyl-lysine mimetic scaffolds.[1][3]

e Mechanism: The lactam carbonyl and NH mimic the hydrogen bonding of acetylated lysine in
the BRD4 binding pocket.[3]

» Modification: Suzuki coupling at C-5 extends the molecule into the "WIF" shelf of the protein,
increasing potency against Acute Myeloid Leukemia (AML) cell lines.[2][3]

Experimental Workflow: Divergent Functionalization

Step 1: N-Alkylation (The Anchor)[1][2]
e Reagents:

, Alkyl Halide (

), DMF, 60°C.

» Note: This protects the lactam and establishes the "tail"* of the drug molecule.[3]
Step 2: Suzuki-Miyaura Coupling (The Warhead)

» Reagents: Aryl Boronic Acid, ngcontent-ng-c1989010908=""_nghost-ng-c3017681703=""
class="inline ng-star-inserted">

, Dioxane/Water.[3]

o Note: The 5-bromo group is highly reactive.[1][3][5] Oxidative addition occurs readily at 80-
100°C.[1][3]
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Figure 2: Strategic divergence showing how the scaffold serves as a precursor for both ion
channel modulators and epigenetic regulators.[1][2]

Analytical Profiling & Quality Control

Validating the identity of CAS 65685-50-9 requires distinguishing it from its open-ring isomer (5-
bromo-2-hydroxybenzamide).[1][2]

HPLC Method (Self-Validating)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).[2][3]
» Mobile Phase:

o A:0.1% Formic Acid in Water.[3]

o B: Acetonitrile.[3]
e Gradient: 5% B to 95% B over 15 minutes.

o Detection: UV @ 254 nm (aromatic core) and 280 nm.[3]
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 Validation Criterion: The benzisoxazole (closed ring) typically elutes later than the open-ring
amide due to increased planarity and lack of the free phenolic hydroxyl group.[3]

NMR Signature (DMSO-d6)

e Proton (ngcontent-ng-c1989010908="" nghost-ng-c3017681703="" class="inline ng-star-
inserted">

): Look for the absence of the broad phenolic -OH signal (~10-12 ppm) present in the starting
material.[3] The NH of the lactam usually appears as a broad singlet around 12.0 ppm.[3]

e Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

): The C=0 signal in the isoxazolone ring shifts upfield relative to the open carboxylic acid
precursor.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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